
5-(p-Tolyl)indoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(p-Tolyl)indoline-2,3-dione is a compound that belongs to the indoline family, which is a significant class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)indoline-2,3-dione typically involves the reaction of p-toluidine with isatin. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in a solvent like ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
5-(p-Tolyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indoline-2,3-dione to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline-2,3-dione derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(p-Tolyl)indoline-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
Indoline-2,3-dione: A parent compound with similar chemical properties.
5-(p-Tolyl)indole: A structurally related compound with different biological activities.
Isatin derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
5-(p-Tolyl)indoline-2,3-dione is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
特性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
5-(4-methylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO2/c1-9-2-4-10(5-3-9)11-6-7-13-12(8-11)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChIキー |
DVVYNKPDVYRUCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)

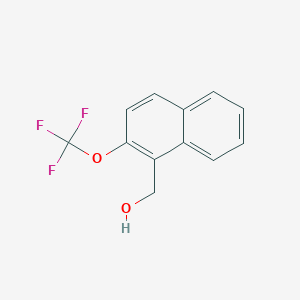
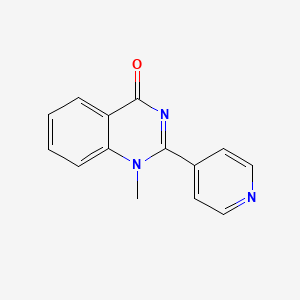
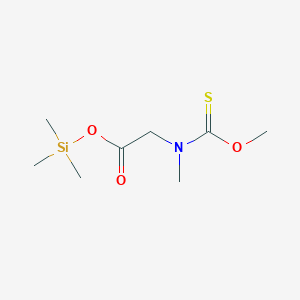
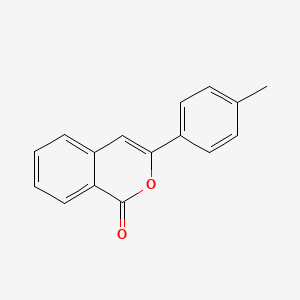

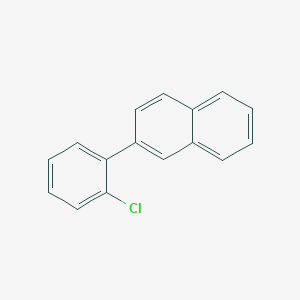
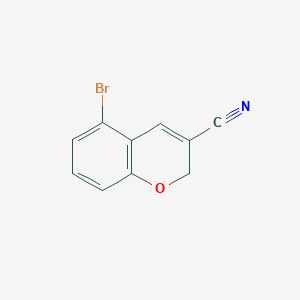
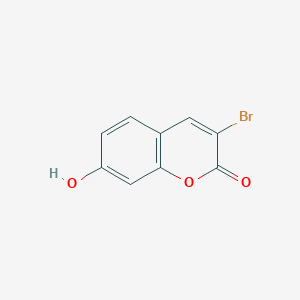
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)


